molecular formula C3H8N2O2S B145894 Taurultam CAS No. 38668-01-8

Taurultam

Cat. No. B145894
CAS RN: 38668-01-8
M. Wt: 136.18 g/mol
InChI Key: RJGYJMFQWGPBGM-UHFFFAOYSA-N
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Description

Taurultam is a derivative of Taurolidine . It possesses a bactericidal effect and in aqueous solutions, it exists in equilibrium with taurolidine .


Synthesis Analysis

Taurolidine in a biological environment exists in equilibrium with taurultam derivatives. This is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene). A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .


Molecular Structure Analysis

Taurultam has a molecular formula of CHNOS . The crystal structure features two independent molecules linked through intermolecular H-bonds with one of them somewhat positively charged .


Chemical Reactions Analysis

Taurolidine is unstable in aqueous solution and breaks down into derivatives which are thought to be responsible for the biological activity . The interaction of methylol-taurultam with the diaminopimelic NH2 group in the E. coli bacteria cell wall (peptidoglycan) has a negative ΔG value (−38.2 kcal/mol) but a high energy barrier (45.8 kcal/mol) suggesting no reactivity .


Physical And Chemical Properties Analysis

Taurultam has a density of 1.3±0.1 g/cm3, a boiling point of 273.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 119.4±30.1 °C .

Scientific Research Applications

Anti-Neoplastic Therapy

Taurultam has been identified as having anti-proliferative and cell death-inducing capacities, particularly in the context of malignant pancreatic carcinoma. It is a derivative of substance 2250, an innovative structural analogue that exhibits significant anti-neoplastic effects both in vitro and in vivo .

Interaction with Bacterial Cell Walls

Taurultam derivatives, specifically methylol-taurultam, have been studied for their interactions with bacterial cell walls. These interactions involve a chemical cross-linking process with the protein part of the bacterial cell-wall constituents of endotoxins and exotoxins .

Mechanism of Action

Target of Action

Taurultam, a derivative of the taurine amino-acid, primarily targets bacterial cells . It shows broad antibacterial action against gram-positive and gram-negative bacteria, mycobacteria, and some clinically relevant fungi . It inhibits the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells .

Mode of Action

Taurultam interacts with its targets by irreversibly binding its methylol groups to microbial cell walls . This interaction results in a loss of cell wall integrity and eventual cell death . Additionally, it reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .

Biochemical Pathways

Taurultam is a derivative of taurolidine, which exists in equilibrium with taurultam derivatives in a biological environment . The transformation of taurolidine to taurultam is described as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) . A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .

Pharmacokinetics

The pharmacokinetic profile of taurultam demonstrates a shorter half-life and lower systemic exposure than taurinamide . Shortening of infusion duration increases the maximum concentration (Cmax) and area under the curve (AUC) of taurultam .

Result of Action

The molecular and cellular effects of taurultam’s action include the inhibition of bacterial cell wall synthesis, leading to cell death . It also reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins . Furthermore, it has been shown to exert antineoplastic activity .

Action Environment

Taurultam’s action, efficacy, and stability are influenced by the biological environment. Taurolidine, from which taurultam is derived, is unstable in aqueous solution and breaks down into derivatives, including taurultam . These derivatives are thought to be responsible for the biological activity .

Safety and Hazards

The safety data sheet for Taurultam indicates that it has acute toxicity when ingested .

Future Directions

Substance 2250, a newly defined innovative structural analogue of TRLT, exhibits an anti-neoplastic effect on malignant pancreatic carcinoma in vitro and in vivo . This suggests promising future directions for Taurultam in cancer treatment.

properties

IUPAC Name

1,2,4-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYJMFQWGPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191968
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurultam

CAS RN

38668-01-8
Record name Taurultam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAURULTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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